3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole

Lipophilicity (log D) Metabolic stability (HLM Clint) hERG inhibition

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole (CAS 1262413-43-3, C8H3F3N2O, MW 200.12) is a fluorinated 1,2,4-oxadiazole building block featuring a fully symmetric 3,4,5-trifluorophenyl substituent at the oxadiazole C3 position. The 1,2,4-oxadiazole core is one of four oxadiazole regioisomers and is distinguished from its 1,3,4-oxadiazole counterpart by systematically higher lipophilicity (approximately 1 log unit greater log D), different metabolic stability profiles, and distinct hydrogen-bonding geometry.

Molecular Formula C8H3F3N2O
Molecular Weight 200.12 g/mol
Cat. No. B12441115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H3F3N2O
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C2=NOC=N2
InChIInChI=1S/C8H3F3N2O/c9-5-1-4(2-6(10)7(5)11)8-12-3-14-13-8/h1-3H
InChIKeyIZLJIMFFPYRMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole Procurement and Selection Overview


3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole (CAS 1262413-43-3, C8H3F3N2O, MW 200.12) is a fluorinated 1,2,4-oxadiazole building block featuring a fully symmetric 3,4,5-trifluorophenyl substituent at the oxadiazole C3 position . The 1,2,4-oxadiazole core is one of four oxadiazole regioisomers and is distinguished from its 1,3,4-oxadiazole counterpart by systematically higher lipophilicity (approximately 1 log unit greater log D), different metabolic stability profiles, and distinct hydrogen-bonding geometry [1]. The 3,4,5-trifluorophenyl substitution pattern imparts a unique electronic profile relative to isomeric 2,3,4- or 2,4,5-trifluorophenyl analogs, making this compound a strategic choice in medicinal chemistry and agrochemical research programs where precise modulation of physicochemical properties is required .

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Substitute 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole class, the fluorophenyl substitution pattern is the dominant determinant of electronic character, dipole moment, and target recognition. Simply substituting the 3,4,5-trifluorophenyl motif with the 2,3,4-trifluorophenyl isomer (CAS 1262413-54-6) alters the spatial orientation of the three fluorine atoms, changing both the molecular electrostatic potential and the preferred binding conformations . More critically, replacing the 1,2,4-oxadiazole core with the 1,3,4-oxadiazole regioisomer introduces an approximately 1 log unit decrease in lipophilicity (log D), along with divergent metabolic stability and hERG inhibition profiles — effects that propagate across the entire matched molecular pair dataset [1]. The C5-unsubstituted nature of this compound further distinguishes it from the chloromethyl derivative (CAS 1251321-78-4, logP = 2.448), which carries a reactive electrophilic handle that fundamentally alters synthetic downstream utility [2]. These differences are not marginal; they are systematic and predictable, and they preclude simple interchangeability.

Quantitative Differentiation Evidence for 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole vs. Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, and hERG Liability

A systematic matched molecular pair (MMP) analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers across the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently displays an order of magnitude lower lipophilicity (log D) relative to the 1,2,4-oxadiazole partner [1]. In a representative matched pair, the 1,2,4-oxadiazole exhibited binding affinity of 80 nM, log D of 3, and HLM Clint of 20 µL/min/mg, whereas the corresponding 1,3,4-oxadiazole showed improved binding affinity (40 nM), reduced log D (2), and lower intrinsic clearance (HLM Clint 10 µL/min/mg), alongside superior hERG and aqueous solubility profiles [2]. This trend held across virtually all evaluated pairs, establishing that the 1,2,4-oxadiazole core is intrinsically more lipophilic and metabolically more labile than its 1,3,4 counterpart.

Lipophilicity (log D) Metabolic stability (HLM Clint) hERG inhibition Regioisomer comparison

3,4,5-Trifluorophenyl vs. 2,3,4-Trifluorophenyl Substitution: Electronic and Steric Differentiation

The target compound 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole (CAS 1262413-43-3) carries three fluorine atoms in a symmetric 3,4,5-arrangement, yielding a C2v-symmetric electron-withdrawing motif on the phenyl ring . In contrast, the commercially available isomer 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole (CAS 1262413-54-6) positions fluorine atoms at the 2, 3, and 4 positions, creating an asymmetric electronic distribution with a fluorine atom ortho to the oxadiazole linkage . For related oxadiazole systems, the 2,4,5-trifluorophenyl motif has been reported to possess distinct dipole moments (~3.9 D) depending on orientation, and the ortho-fluorine is known to influence both conformational preferences and metabolic stability through steric and electronic effects . The 3,4,5-substitution pattern eliminates ortho-fluorine steric interactions with the oxadiazole ring, providing a more planar and predictable ligand geometry.

Fluorine substitution pattern Electronic effects Dipole moment Structure-activity relationship

Anti-Tuberculosis Activity of 1,2,4-Oxadiazole Class: Quantitative MIC Data for para-Trifluorophenyl Analog

In a study of 3,5-disubstituted-1,2,4-oxadiazole derivatives (3a–3i) tested against Mycobacterium tuberculosis, compound 3a bearing a para-trifluorophenyl substituent on the oxadiazole ring exhibited MIC values of 8 µg/ml against the drug-susceptible H37Rv strain and 16 µg/ml against multidrug-resistant MDR-MTB [1]. Molecular docking and dynamics simulations identified polyketide synthase (Pks13) as the putative target, and in silico ADMET predictions indicated satisfactory drug-like properties for this chemotype [2]. While this data derives from a para-CF3-substituted phenyl rather than the 3,4,5-trifluorophenyl motif, the 1,2,4-oxadiazole core is the essential pharmacophoric element, and the antibacterial activity is quantitatively benchmarked against both drug-susceptible and drug-resistant strains.

Anti-tuberculosis MIC MDR-MTB H37Rv

Synthetic Versatility: C5-Unsubstituted Parent vs. Chloromethyl Derivative

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole (MW 200.12) is the C5-unsubstituted parent scaffold, offering an unencumbered C5 position for direct electrophilic substitution or metalation chemistry . Its 5-chloromethyl congener (CAS 1251321-78-4, MW 248.59) carries a chloromethyl group that provides a pre-installed nucleophilic substitution handle but adds 48.47 Da to the molecular weight and introduces a logP of 2.448 [1]. The predicted pKa of the related [3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is 12.13 ± 0.10, indicating that the C5-hydroxymethyl analog is largely unionized under physiological conditions . Selecting the parent C5-unsubstituted compound maximizes synthetic flexibility, as it can be elaborated into diverse C5-substituted analogs without the constraints of a pre-existing functional group.

Building block Synthetic handle Derivatization LogP

Predicted Drug-Likeness and Safety Profile of 3,4,5-Trifluorophenyl Oxadiazole Derivatives

In a 2023 study of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, all 10 synthesized compounds were predicted to comply with Lipinski's rule of 5 and exhibited a Class IV (safe) toxicity profile against immunotoxicity, mutagenicity, and cytotoxicity endpoints [1]. While these compounds incorporate the 1,3,4-oxadiazole regioisomer rather than the 1,2,4-oxadiazole of the target compound, the 3,4,5-trifluorophenyl moiety is the shared pharmacophoric element. The lead compound 6h (N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine) achieved percent growth inhibitions (PGIs) of 86.61%, 85.26%, and 75.99% against SNB-19 (CNS), OVCAR-8 (ovarian), and NCI-H40 (lung) cancer cell lines, respectively, at a single-dose concentration of 10 µM [2]. Its average PGIs exceeded those of imatinib across CNS, ovarian, renal, breast, prostate, and melanoma cancer panels, establishing the 3,4,5-trifluorophenyl oxadiazole motif as a validated anticancer scaffold [2].

ADME Lipinski's rule of 5 Toxicity prediction Drug-likeness

Procurement-Driven Application Scenarios for 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole


CNS-Penetrant Drug Discovery: Leveraging Higher Lipophilicity of the 1,2,4-Oxadiazole Core

For CNS-targeted programs requiring enhanced blood-brain barrier penetration, 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole provides a quantifiable log D advantage of approximately 1 log unit over the corresponding 1,3,4-oxadiazole isomer [1]. The matched molecular pair data (log D = 3 vs. log D = 2) directly translates to predicted higher passive membrane permeability in BBB models [2]. Selecting this building block at the outset of a CNS program avoids the need for later-stage structural modifications to increase lipophilicity, which often introduce off-target liabilities.

Anti-Infective Lead Optimization: 1,2,4-Oxadiazole as a Validated Anti-TB Pharmacophore

The 1,2,4-oxadiazole scaffold with trifluorophenyl substitution has demonstrated MIC values of 8 µg/ml against drug-susceptible M. tuberculosis H37Rv and retained activity (16 µg/ml) against MDR-MTB strains, with Pks13 identified as the putative molecular target [3]. 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole serves as an ideal starting point for SAR expansion at the C5 position to optimize potency, selectivity, and pharmacokinetic properties against this validated anti-TB target.

Anticancer Library Synthesis: Building on the 3,4,5-Trifluorophenyl Oxadiazole Motif

The 3,4,5-trifluorophenyl oxadiazole chemotype has demonstrated significant anticancer activity with PGIs of 86.61% (SNB-19 CNS), 85.26% (OVCAR-8 ovarian), and 75.99% (NCI-H40 lung) at 10 µM, surpassing imatinib in six of nine NCI cancer panels [4]. All tested derivatives complied with Lipinski's rule of 5 and exhibited Class IV (safe) toxicity profiles [4]. 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is the ideal C5-unsubstituted building block for generating diverse 1,2,4-oxadiazole libraries to explore anticancer SAR around this validated motif.

Agrochemical Fungicide Intermediate: 1,2,4-Oxadiazole Core in Phytopathogen Control

Substituted 1,2,4-oxadiazoles, particularly 3-aryl-5-trifluoromethyl derivatives, are established fungicidal chemotypes with multiple patent applications from BASF SE and Syngenta for controlling phytopathogenic fungi [5]. 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole provides the core 3-aryl-1,2,4-oxadiazole scaffold that can be elaborated with diverse C5 substituents to generate novel fungicidal candidates, leveraging the electron-withdrawing 3,4,5-trifluorophenyl motif for optimized target binding and metabolic stability in planta.

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